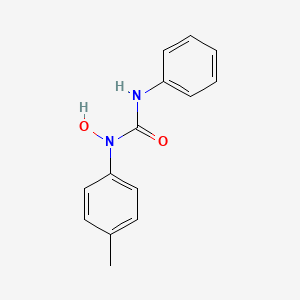

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea

Descripción general

Descripción

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea (HMPU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). HMPU is a potent inhibitor of the enzyme histone deacetylase (HDAC) and has been shown to have anti-cancer and anti-inflammatory properties.

Mecanismo De Acción

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines.

Biochemical and Physiological Effects:

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has been shown to induce autophagy (cellular recycling) and inhibit angiogenesis (the formation of new blood vessels). N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea is a potent and selective inhibitor of HDAC enzymes, making it a valuable tool for studying the role of HDACs in cancer and other diseases. However, N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful control of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea concentration and exposure time is necessary to avoid non-specific effects and ensure accurate results.

Direcciones Futuras

There are many potential future directions for research on N-hydroxy-N-(4-methylphenyl)-N'-phenylurea. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea. Another area of interest is the exploration of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea's potential use in combination with other anti-cancer agents or immunotherapies. Additionally, the potential use of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea in the treatment of neurodegenerative diseases and other conditions is an area of ongoing research.

Métodos De Síntesis

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea can be synthesized using a variety of methods, including the reaction of N-phenylurea with hydroxylamine hydrochloride and sodium hydroxide, or by the reaction of 4-methylphenyl isocyanate with N-phenylhydroxylamine. The synthesis of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea is a complex process that requires careful control of reaction conditions to ensure high yield and purity.

Aplicaciones Científicas De Investigación

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has been extensively studied for its potential use in cancer therapy. HDAC inhibitors such as N-hydroxy-N-(4-methylphenyl)-N'-phenylurea have been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression and inhibiting tumor growth. N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Propiedades

IUPAC Name |

1-hydroxy-1-(4-methylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-7-9-13(10-8-11)16(18)14(17)15-12-5-3-2-4-6-12/h2-10,18H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAGZOAOPGWSMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293326 | |

| Record name | 1-hydroxy-1-(4-methylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-1-(4-methylphenyl)-3-phenylurea | |

CAS RN |

1500-23-8 | |

| Record name | NSC88674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-1-(4-methylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4989129.png)

![3-ethyl-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989136.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol](/img/structure/B4989144.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate](/img/structure/B4989155.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)

![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)

![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)

![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)

![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)

![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)